Allylthiourea

説明

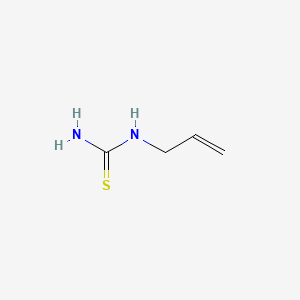

This compound is a thiourea with a prop-2-enyl group attached to one of the amines. It has a role as a metabolite. It is functionally related to a thiourea.

特性

IUPAC Name |

prop-2-enylthiourea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2S/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKFORQRBXIQHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC(=S)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H8N2S | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3024449 | |

| Record name | Allylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Allylthiourea is a white crystalline solid with a slight garlic odor. (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

>17.4 [ug/mL] (The mean of the results at pH 7.4), 10 to 50 mg/mL at 67.1 °F (NTP, 1992) | |

| Record name | SID50086450 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Density |

1.11 to 1.22 (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

CAS No. |

109-57-9 | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Allylthiourea | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylthiourea [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ALLYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760355 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ALLYLTHIOUREA | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1915 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Thiourea, N-2-propen-1-yl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Allylthiourea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3024449 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Tiosinamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.349 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ALLYLTHIOUREA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/706IDJ14B7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

158 to 172 °F (NTP, 1992) | |

| Record name | ALLYLTHIOUREA | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/19738 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

Allylthiourea's Mechanism of Action as a Nitrification Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Nitrification, the biological oxidation of ammonia to nitrate, is a critical process in the global nitrogen cycle. However, in agricultural and environmental contexts, rapid nitrification can lead to nitrogen loss and environmental pollution. Allylthiourea (ATU) is a well-established and potent inhibitor of nitrification, specifically targeting the first and rate-limiting step of this process. This technical guide provides an in-depth exploration of the molecular mechanism of action of ATU, focusing on its interaction with the key enzyme ammonia monooxygenase (AMO). This document summarizes quantitative inhibition data, details relevant experimental protocols, and provides visual representations of the underlying pathways and workflows to support further research and development in this field.

Introduction

The process of nitrification is carried out in two steps by distinct groups of microorganisms. The first step, the oxidation of ammonia (NH₃) to hydroxylamine (NH₂OH), is catalyzed by the enzyme ammonia monooxygenase (AMO). This is the primary target for many nitrification inhibitors, including this compound (ATU). The subsequent oxidation of hydroxylamine to nitrite (NO₂⁻) and then to nitrate (NO₃⁻) completes the process. The inhibition of AMO is a key strategy to control nitrification, thereby reducing nitrate leaching and nitrous oxide (N₂O) emissions from soils. ATU is a potent, specific, and reversible inhibitor of AMO in ammonia-oxidizing bacteria (AOB)[1][2]. This guide delves into the core of its inhibitory action.

Core Mechanism of Action: Copper Chelation in the Active Site of Ammonia Monooxygenase

The primary mechanism by which this compound inhibits nitrification is through the chelation of copper ions essential for the catalytic activity of ammonia monooxygenase (AMO)[3][4][5]. AMO is a copper-dependent membrane-bound enzyme that utilizes a metallic active site to bind and activate molecular oxygen for the oxidation of ammonia.

ATU, a sulfur-containing organic compound, acts as a strong metal-binding agent. Its thiocarbonyl group (C=S) has a high affinity for the copper ions within the active site of AMO. By binding to these copper ions, ATU effectively removes them from their functional position within the enzyme, rendering AMO inactive. This inhibition is characterized as reversible and noncompetitive , meaning that ATU does not directly compete with the ammonia substrate for binding to the active site, and its inhibitory effect can be reversed.

The following diagram illustrates the proposed mechanism of ATU inhibition:

References

- 1. Estimation of Nitrifying Bacterial Activities by Measuring Oxygen Uptake in the Presence of the Metabolic Inhibitors this compound and Azide - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mechanism-Based Inactivation of Ammonia Monooxygenase in Nitrosomonas europaea by Allylsulfide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Electron paramagnetic studies of the copper and iron containing soluble ammonia monooxygenase from Nitrosomonas europaea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Challenges in using this compound and chlorate as specific nitrification inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Chelating Properties of Allylthiourea with Heavy Metal Ions

For Researchers, Scientists, and Drug Development Professionals

Abstract

Heavy metal toxicity represents a significant threat to human health, creating a persistent need for effective chelating agents.[1][2][3] Allylthiourea, a derivative of thiourea, demonstrates considerable potential for sequestering toxic heavy metal ions due to the presence of electron-donating sulfur and nitrogen atoms. This guide provides a comprehensive overview of the chelating properties of this compound with various heavy metal ions. It covers the fundamental mechanisms of coordination, quantitative stability data, detailed experimental protocols for characterization, and the implications of these properties for biological systems and therapeutic development. The information is intended to serve as a foundational resource for researchers and professionals engaged in toxicology, medicinal chemistry, and drug development.

Introduction to this compound and Heavy Metal Chelation

Heavy metals such as lead (Pb), mercury (Hg), and cadmium (Cd) are systemic toxicants known to induce a wide range of adverse health effects, including neurological disorders, renal dysfunction, and cancer.[2][4] Their toxicity often stems from their ability to bind to sulfhydryl groups in essential proteins and enzymes, disrupting critical biological functions.

Chelation therapy is a primary medical intervention for treating heavy metal poisoning. This therapy involves the administration of a chelating agent, a molecule capable of forming multiple coordination bonds with a metal ion, creating a stable, water-soluble complex that can be excreted from the body. The effectiveness of a chelating agent is determined by its affinity and selectivity for the target metal ion, its ability to mobilize the metal from tissues, and its own toxicological profile.

This compound (ATU) is a sulfur-containing organic compound that has drawn interest for its coordination chemistry. Like other thiourea derivatives, its structure, featuring both sulfur and nitrogen atoms, makes it a candidate for chelating soft and borderline heavy metal ions that have a high affinity for such donor atoms. Understanding the specifics of these interactions is crucial for evaluating its potential as a therapeutic chelator or for other applications in metal remediation and sensing.

Mechanism of Chelation: Coordination Chemistry of this compound

The chelating ability of this compound is primarily attributed to the lone pairs of electrons on its sulfur and nitrogen atoms, which can form coordinate bonds with electron-deficient heavy metal ions. Thiourea and its derivatives can coordinate to metal ions in several ways:

-

Monodentate Coordination: Primarily through the sulfur atom, which is the most common mode.

-

Bidentate Chelation: Involving both the sulfur and one of the nitrogen atoms, forming a stable ring structure with the metal ion.

The interaction is governed by the Hard and Soft Acids and Bases (HSAB) principle. Heavy metal ions like Hg(II), Cd(II), and Pb(II) are classified as soft or borderline acids and therefore exhibit a strong preference for binding with soft bases like the sulfur atom in the thiocarbonyl (C=S) group of this compound. Spectroscopic evidence, particularly from FT-IR, confirms this interaction, showing a shift in the C=S stretching frequency upon complexation with a metal.

Below is a conceptual diagram illustrating the chelation of a generic divalent heavy metal ion (M²⁺) by two this compound molecules.

References

- 1. Chelation: Harnessing and Enhancing Heavy Metal Detoxification—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Toxicity, mechanism and health effects of some heavy metals - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Heavy Metals Toxicity: Mechanism, Health Effects, and Therapeutic Interventions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Toxic Mechanisms of Five Heavy Metals: Mercury, Lead, Chromium, Cadmium, and Arsenic [frontiersin.org]

Allylthiourea as a corrosion inhibitor for steel in acidic media

An In-depth Technical Guide on Allylthiourea as a Corrosion Inhibitor for Steel in Acidic Media

For Researchers, Scientists, and Development Professionals

Abstract: Corrosion of steel in acidic environments is a significant challenge across various industries, leading to material degradation and economic losses. The use of organic inhibitors is a primary strategy for mitigating this issue. This compound (ATU), an organic compound containing sulfur and nitrogen atoms, has emerged as a highly effective corrosion inhibitor for steel in acidic media such as sulfuric acid (H₂SO₄) and phosphoric acid (H₃PO₄). This technical guide provides a comprehensive overview of the core principles of ATU's inhibitory action, supported by quantitative data, detailed experimental protocols, and mechanistic visualizations. ATU functions by adsorbing onto the steel surface, forming a protective barrier that impedes both anodic and cathodic reactions. Its effectiveness, often achieving over 95% inhibition efficiency, is influenced by factors such as its concentration and the operating temperature.

Mechanism of Inhibition

This compound's efficacy as a corrosion inhibitor stems from its molecular structure, which includes sulfur and nitrogen atoms with lone pairs of electrons, as well as a π-electron system in the allyl group. These features facilitate the adsorption of ATU molecules onto the steel surface.

The inhibition process involves the following key steps:

-

Adsorption: ATU molecules displace water molecules and adsorb onto the steel surface. This adsorption can occur through the lone pair electrons on the sulfur and nitrogen atoms forming coordinate bonds with the vacant d-orbitals of iron atoms.

-

Protective Film Formation: The adsorbed ATU molecules form a protective film on the steel surface. This film acts as a physical barrier, isolating the metal from the aggressive acidic environment.

-

Blocking of Active Sites: The protective layer blocks the active sites on the steel surface where corrosion reactions (anodic dissolution of iron and cathodic hydrogen evolution) would typically occur.

-

Mixed-Type Inhibition: Potentiodynamic polarization studies consistently show that ATU acts as a mixed-type inhibitor[1][2]. This means it suppresses both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions, albeit sometimes with a predominant effect on one.

The adsorption of ATU on the steel surface is found to obey the Langmuir adsorption isotherm, which suggests the formation of a monolayer of the inhibitor on the metal surface[1][3][4].

Quantitative Data Summary

The performance of this compound as a corrosion inhibitor has been quantified using various techniques. The data below is compiled from studies on cold-rolled steel in 1.0 M H₃PO₄ solution.

Table 1: Inhibition Efficiency of ATU from Weight Loss Measurements

| ATU Conc. (mM) | Temperature (°C) | Inhibition Efficiency (IE %) |

| 0.1 | 20 | 91.4 |

| 0.2 | 20 | 94.3 |

| 0.3 | 20 | 95.1 |

| 0.5 | 20 | 95.6 |

| 0.5 | 30 | 95.8 |

| 0.5 | 40 | 96.3 |

| 0.5 | 50 | 96.9 |

Table 2: Potentiodynamic Polarization Data for Steel with ATU at 20°C

| ATU Conc. (mM) | Ecorr (mV vs SCE) | Icorr (μA/cm²) | βa (mV/dec) | βc (mV/dec) | IE (%) |

| 0 (Blank) | -487 | 185.3 | 75 | -130 | - |

| 0.1 | -481 | 15.6 | 71 | -112 | 91.6 |

| 0.2 | -479 | 9.9 | 69 | -109 | 94.7 |

| 0.3 | -476 | 8.2 | 65 | -105 | 95.6 |

| 0.5 | -472 | 7.1 | 63 | -101 | 96.2 |

Table 3: Electrochemical Impedance Spectroscopy (EIS) Data for Steel with ATU at 20°C

| ATU Conc. (mM) | Rct (Ω cm²) | Cdl (μF/cm²) | IE (%) |

| 0 (Blank) | 125 | 150 | - |

| 0.1 | 1510 | 55 | 91.7 |

| 0.2 | 2430 | 41 | 94.9 |

| 0.3 | 2980 | 35 | 95.8 |

| 0.5 | 3520 | 30 | 96.4 |

-

Ecorr: Corrosion Potential

-

Icorr: Corrosion Current Density

-

βa, βc: Anodic and Cathodic Tafel Slopes

-

Rct: Charge Transfer Resistance

-

Cdl: Double Layer Capacitance

-

IE (%): Inhibition Efficiency

Experimental Protocols

Detailed and consistent experimental methodologies are crucial for evaluating the performance of corrosion inhibitors. The primary techniques used are weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy.

Weight Loss Method

This gravimetric technique provides a direct measure of material loss over time.

-

Specimen Preparation: Mild steel coupons are mechanically polished with successive grades of emery paper, degreased with acetone, washed with deionized water, and dried. The initial weight of each coupon is recorded precisely.

-

Immersion: Coupons are suspended in beakers containing the acidic medium (e.g., 1.0 M H₃PO₄) with and without various concentrations of this compound. The beakers are placed in a temperature-controlled water bath.

-

Duration: The coupons are immersed for a predetermined period (e.g., 24 hours).

-

Final Measurement: After immersion, the coupons are removed, cleaned with a specific solution (e.g., Clarke's solution) to remove corrosion products, washed, dried, and re-weighed.

-

Calculation: The inhibition efficiency (IE%) is calculated using the formula: IE% = [(W₀ - W₁) / W₀] x 100 Where W₀ is the weight loss in the blank solution and W₁ is the weight loss in the solution with ATU.

Electrochemical Measurements

Electrochemical tests offer rapid results and mechanistic insights. They are typically performed in a three-electrode glass cell connected to a potentiostat.

-

Working Electrode (WE): A steel specimen with a defined exposed area.

-

Reference Electrode (RE): A Saturated Calomel Electrode (SCE) or Silver/Silver Chloride (Ag/AgCl) electrode.

-

Counter Electrode (CE): A platinum foil or graphite rod.

3.2.1. Potentiodynamic Polarization (PDP)

This technique measures the current response to a controlled potential sweep, yielding key corrosion parameters.

-

Stabilization: The working electrode is immersed in the test solution until a stable Open Circuit Potential (OCP) is reached (typically 30-60 minutes).

-

Polarization Scan: The potential is scanned from a cathodic potential (e.g., -250 mV vs. OCP) to an anodic potential (e.g., +250 mV vs. OCP) at a slow, constant scan rate (e.g., 1-2 mV/s).

-

Data Analysis: The resulting Tafel plot (log I vs. E) is extrapolated to determine the corrosion potential (Ecorr) and corrosion current density (Icorr).

-

Calculation: The inhibition efficiency is calculated as: IE% = [(Icorr₀ - Icorr₁) / Icorr₀] x 100 Where Icorr₀ and Icorr₁ are the corrosion current densities in the absence and presence of ATU, respectively.

3.2.2. Electrochemical Impedance Spectroscopy (EIS)

EIS is a non-destructive technique that provides information on the corrosion process and the properties of the protective film.

-

Setup: The experiment is conducted at the stable OCP.

-

AC Signal Application: A small amplitude sinusoidal AC voltage (e.g., 10 mV) is applied over a wide frequency range (e.g., 100 kHz to 10 mHz).

-

Data Acquisition: The impedance response of the system is measured and typically represented as Nyquist and Bode plots.

-

Analysis: The Nyquist plot for steel in acid often shows a single depressed semicircle, characteristic of a charge transfer-controlled corrosion process. The data is fitted to an appropriate equivalent electrical circuit (e.g., a Randles circuit) to determine parameters like the charge transfer resistance (Rct).

-

Calculation: The inhibition efficiency is calculated from the Rct values: IE% = [(Rct₁ - Rct₀) / Rct₁] x 100 Where Rct₁ and Rct₀ are the charge transfer resistances with and without ATU, respectively.

Conclusion

This compound demonstrates exceptional performance as a corrosion inhibitor for steel in acidic environments. Its effectiveness is attributed to its ability to adsorb onto the steel surface and form a durable protective film, acting as a mixed-type inhibitor that stifles both anodic and cathodic corrosion reactions. Quantitative analysis from weight loss, potentiodynamic polarization, and electrochemical impedance spectroscopy consistently confirms inhibition efficiencies exceeding 95% under various conditions. The detailed experimental protocols and mechanistic understanding provided in this guide serve as a valuable resource for researchers and scientists working on corrosion control and material protection.

References

An In-depth Technical Guide to the Structure-Activity Relationship of Allylthiourea Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of allylthiourea derivatives, a class of compounds demonstrating a wide spectrum of biological activities. Thiourea derivatives are characterized by the presence of a thiourea moiety (-NH-C(=S)-NH-), and the incorporation of an allyl group (CH₂=CH-CH₂-) can significantly influence their therapeutic properties. These compounds have garnered considerable interest in medicinal chemistry due to their potential as anticancer, antimicrobial, antioxidant, and enzyme inhibitory agents.[1][2][3] This guide summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows to facilitate a deeper understanding of the SAR of this compound derivatives.

Quantitative Biological Activity Data

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the aromatic rings and the core thiourea structure. The following tables summarize the quantitative data from various studies, providing a comparative view of the activities of different derivatives.

Anticancer Activity

This compound derivatives have shown significant cytotoxic effects against various cancer cell lines. The substitution pattern on the benzoyl group and other aromatic moieties plays a crucial role in determining their potency.

| Compound Name/Structure | Cell Line | IC50 Value | Reference |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7/HER-2 | 0.64 mM | [4][5] |

| N-benzoyl-3-allylthiourea (BATU) | MCF-7 | 1.47 mM | |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | MCF-7 | 2.6 µM | |

| N-(Allylcarbamothioyl)-2-methylbenzamide | MCF-7 | 7 µM | |

| 4-Nitrobenzoyl-3-allylthiourea | Breast Cancer Cells | 225 µM | |

| 4-tert-butylbenzoyl-3-allylthiourea | MCF-7/HER-2 | More potent than Hydroxyurea |

Antimicrobial Activity

The antimicrobial potential of this compound derivatives has been evaluated against a range of bacterial and fungal strains. The presence of electron-withdrawing groups on the aryl substituents often enhances the antibacterial activity.

| Compound | Organism | Minimum Inhibitory Concentration (MIC) | Reference |

| Cpd 1 (1-allyl-3-benzoylthiourea analog) | MRSA | 1000 µg/mL | |

| Cpd 4 (1-allyl-3-benzoylthiourea analog) | MRSA | 1000 µg/mL |

The following table presents the zone of inhibition for some synthesized thiazole derivatives from allyl thioureas against different bacterial strains.

| Compound | Lactobacillus bulgaris | Yersinia | Streptococcus mitis | Reference |

| 4a | 0.90 mm | - | 1.00 mm | |

| 4b | 3.10 mm | 2.33 mm | 1.93 mm | |

| 4c | 1.20 mm | - | 1.10 mm | |

| 4d | 0.50 mm | - | 0.63 mm |

Enzyme Inhibition

This compound and its derivatives are known to inhibit various enzymes by interacting with their active sites. For instance, this compound inhibits nitritation by chelating the copper in the ammonia monooxygenase active site.

| Compound | Enzyme | IC50 Value | Reference |

| This compound | Ammonia monooxygenase | 8 to 80 µM |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature for the evaluation of this compound derivatives.

Synthesis of this compound Derivatives (Modified Schotten-Baumann Reaction)

A common method for the synthesis of N-acyl-allylthiourea derivatives is the nucleophilic substitution reaction of this compound with a substituted benzoyl chloride, often by a modified Schotten-Baumann reaction.

Materials:

-

This compound

-

Substituted benzoyl chloride

-

Tetrahydrofuran (THF)

-

Triethylamine

-

Round bottom flask

-

Magnetic stirrer

-

Reflux apparatus

-

Thin-layer chromatography (TLC) plates

Procedure:

-

Dissolve a specific molar equivalent of N-allylthiourea in THF in a round bottom flask.

-

Add a slight molar excess of triethylamine to the solution.

-

In a separate flask, dissolve the desired substituted benzoyl chloride in THF.

-

Gradually add the benzoyl chloride solution to the this compound solution in an ice bath while stirring continuously for approximately 30 minutes.

-

After the addition is complete, reflux the mixture over a water bath.

-

Monitor the reaction progress periodically using thin-layer chromatography (TLC) until a single spot is observed, indicating the formation of the target compound.

-

Upon completion, the product can be isolated and purified using standard techniques such as filtration and recrystallization.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

Cancer cell lines (e.g., MCF-7, MCF-7/HER-2)

-

Complete cell culture medium

-

96-well plates

-

This compound derivative stock solutions

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

ELISA reader

Procedure:

-

Seed the cancer cells in a 96-well plate at a specific density and incubate for 24 hours to allow for cell attachment.

-

Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 hours).

-

After the treatment period, add MTT solution to each well and incubate for a few hours.

-

The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Dissolve the formazan crystals by adding DMSO to each well.

-

Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using an ELISA reader.

-

The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability and determine the IC50 value.

Antibacterial Activity Assay (Agar Dilution Method)

The agar dilution method is a standard technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent against bacteria.

Materials:

-

Bacterial strains (e.g., MRSA, S. typhi, E. coli, P. aeruginosa)

-

Mueller-Hinton agar

-

Petri dishes

-

This compound derivative stock solutions

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare a series of agar plates containing different concentrations of the this compound derivative.

-

Spot a standardized inoculum of the test bacteria onto the surface of each agar plate.

-

Incubate the plates at an appropriate temperature for 18-24 hours.

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Visualizations: Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes and relationships relevant to the study of this compound derivatives.

General Synthesis Workflow

This diagram outlines the typical workflow for the synthesis and characterization of this compound derivatives.

Caption: A flowchart illustrating the general synthesis and characterization of this compound derivatives.

Biological Activity Screening Workflow

This diagram shows the general process for evaluating the biological activity of newly synthesized this compound derivatives.

Caption: A workflow diagram for the biological screening of this compound derivatives.

Potential Anticancer Mechanism via HER-2 Inhibition

Several this compound derivatives have shown activity against breast cancer cells overexpressing HER-2. This diagram illustrates a simplified HER-2 signaling pathway and the potential point of inhibition.

Caption: Simplified HER-2 signaling pathway and potential inhibition by this compound derivatives.

Logical Relationship in Antibacterial SAR

This diagram illustrates the logical relationship between structural modifications and the antibacterial activity of this compound derivatives.

Caption: Logical relationship between substituents and antibacterial activity of this compound derivatives.

References

- 1. New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nanobioletters.com [nanobioletters.com]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Anticancer evaluation of N-benzoyl-3-allylthiourea as potential antibreast cancer agent through enhances HER-2 expression - PMC [pmc.ncbi.nlm.nih.gov]

In-Silico Analysis and Molecular Docking of Allylthiourea Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of in-silico studies and molecular docking analyses of allylthiourea compounds, a class of molecules demonstrating significant therapeutic potential. This compound and its derivatives have garnered considerable attention in medicinal chemistry due to their wide range of biological activities, including antibacterial, anticancer, and enzyme-inhibiting properties. This document synthesizes findings from recent research, presenting detailed experimental protocols, quantitative data from molecular docking studies, and visual representations of relevant biological pathways and experimental workflows. The aim is to furnish researchers, scientists, and drug development professionals with a thorough understanding of the current landscape of this compound research and to facilitate further exploration of these promising compounds.

Introduction

Thiourea and its derivatives, including this compound, are versatile pharmacophores known for their diverse biological activities.[1][2] The presence of a thione group and two amino groups allows for a variety of chemical modifications, leading to a broad spectrum of therapeutic applications.[2] In-silico techniques, particularly molecular docking, have become indispensable tools in the early stages of drug discovery for predicting the binding affinities and modes of interaction between ligands and their biological targets. This guide delves into the specifics of how these computational methods have been applied to this compound compounds to elucidate their mechanisms of action and to design novel, more potent derivatives.

Biological Targets of this compound Compounds

Molecular docking studies have identified a range of biological targets for this compound derivatives, highlighting their potential in various therapeutic areas.

Antibacterial Targets

A primary focus of this compound research has been the development of novel antibacterial agents to combat the rise of antibiotic resistance.[1] Key bacterial enzymes targeted by these compounds include:

-

DNA Gyrase Subunit B: This enzyme is crucial for DNA replication in bacteria. Analogs of 1-allyl-3-benzoylthiourea have been shown to interact effectively with the DNA gyrase subunit B receptor (PDB: 1KZN).

-

Enoyl-ACP Reductase (InhA): A vital enzyme in the fatty acid biosynthesis pathway of Mycobacterium tuberculosis, InhA is a validated target for antitubercular drugs.

-

Penicillin-Binding Protein 2a (PBP2a): This protein is responsible for methicillin resistance in Staphylococcus aureus (MRSA).

-

β-ketoacyl-acyl carrier protein synthase III (FabH): A key regulatory enzyme in the mycolic acid pathway of Mycobacterium tuberculosis.

Anticancer Targets

The anticancer potential of this compound derivatives has been extensively investigated through their interactions with proteins involved in cancer cell proliferation and survival. Notable targets include:

-

Epidermal Growth Factor Receptor (EGFR): A tyrosine kinase that plays a critical role in the growth and proliferation of cancer cells.

-

Protein Kinases (AKT2, mTOR, VEGFR1, BRAF V600E): These kinases are integral components of signaling pathways that regulate cell growth, angiogenesis, and survival.

-

Hormone Receptors (Estrogen Receptor, Progesterone Receptor): Key targets in hormone-dependent cancers like breast cancer.

-

HER2: A receptor tyrosine kinase that is overexpressed in some types of breast cancer.

-

Ribonucleotide Reductase (RNR): An enzyme essential for DNA synthesis and repair.

Other Enzyme Targets

This compound derivatives have also been evaluated as inhibitors of other enzymes implicated in various diseases:

-

Urease: A nickel-containing enzyme that catalyzes the hydrolysis of urea. Its inhibition is a target for the treatment of infections caused by Helicobacter pylori.

-

Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE): Enzymes that hydrolyze the neurotransmitter acetylcholine. Their inhibition is a strategy for treating Alzheimer's disease.

Quantitative Data from Molecular Docking Studies

The following tables summarize the quantitative data from various molecular docking studies on this compound and its derivatives, providing insights into their binding affinities for different biological targets.

Table 1: Molecular Docking Scores of this compound Derivatives against Antibacterial Targets

| Compound/Derivative | Target Protein | PDB ID | Docking Score/Rerank Score | Reference |

| 1-allyl-3-(2-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -91.2304 | |

| 1-allyl-3-benzoylthiourea | DNA Gyrase Subunit B | 1KZN | -85.9621 | |

| 1-allyl-3-(3-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -85.5015 | |

| 1-allyl-3-(4-chlorobenzoyl)thiourea | DNA Gyrase Subunit B | 1KZN | -88.1691 | |

| Ciprofloxacin (Standard) | DNA Gyrase Subunit B | 1KZN | -76.6873 | |

| 1,3-dibenzoylthiourea (DBTU) | PBP2a | - | < -5.75 kcal/mol | |

| 1,3-dibenzoylthiourea (DBTU) | FabH | - | < -4.7935 kcal/mol |

Table 2: Molecular Docking and In-Vitro Cytotoxicity Data of this compound Derivatives against Cancer Targets

| Compound/Derivative | Target Protein(s) | PDB ID(s) | Docking Score/Binding Affinity | Cell Line | IC50 | Reference |

| N-allylthiourea Derivatives | EGFR | 1M17, 1XKK, 3POZ | Lower Rerank Scores than N-allylthiourea | MCF-7 | 0.21 – 0.38 mM | |

| N-allylthiourea | EGFR | - | - | MCF-7 | 5.22 mM | |

| Hydroxyurea | EGFR | - | - | MCF-7 | 2.89 mM | |

| 4-methyl-3-benzoyl this compound | ER, PR, HER-2 | - | -6.287, -7.127, -6.855 kcal/mol | T47D, MCF7/HER2 | 296 µM, 134 µM | |

| N-(Allylcarbamothioyl)-2-chlorobenzamide | BRAF (V600E) | - | Strong binding affinity | MCF-7 | 2.6 µM | |

| N-(allylcarbamothioyl)-2-methylbenzamide | BRAF (V600E) | - | Strong binding affinity | MCF-7 | 7 µM | |

| N-((4-Acetylphenyl)carbamothioyl)-2,4-dichlorobenzamide | DNA | - | ΔG: -28.42 kJ mol⁻¹ | - | - |

Table 3: Urease Inhibition Data for this compound Derivatives

| Compound | IC50 (µM) | Reference |

| Compound 3c | 10.65 ± 0.45 | |

| Compound 3g | 15.19 ± 0.58 | |

| Thiourea (Standard) | 15.51 ± 0.11 |

Experimental Protocols

This section provides a detailed methodology for the key experiments cited in the in-silico and in-vitro studies of this compound compounds.

Molecular Docking

Objective: To predict the binding mode and affinity of this compound derivatives to their target proteins.

General Protocol:

-

Protein Preparation:

-

The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

-

Water molecules and co-crystallized ligands are typically removed.

-

Hydrogen atoms are added to the protein structure.

-

The protein structure is energy minimized using a suitable force field (e.g., CHARMm, AMBER).

-

-

Ligand Preparation:

-

The 2D structures of the this compound derivatives are drawn using chemical drawing software (e.g., ChemDraw).

-

The 2D structures are converted to 3D structures and their geometry is optimized using a computational chemistry program (e.g., Chem3D).

-

Partial charges are assigned to the ligand atoms.

-

-

Docking Simulation:

-

A docking software (e.g., AutoDock Vina, Molegro Virtual Docker, MOE) is used to perform the docking calculations.

-

The active site of the protein is defined, typically based on the location of the co-crystallized ligand or through literature information.

-

The software samples a large number of possible conformations and orientations of the ligand within the active site.

-

A scoring function is used to estimate the binding affinity for each pose. The pose with the best score is considered the most likely binding mode.

-

-

Analysis of Results:

-

The docking results are analyzed to identify key interactions (e.g., hydrogen bonds, hydrophobic interactions, pi-pi stacking) between the ligand and the protein.

-

The predicted binding affinities (docking scores) are used to rank the compounds and to compare them with known inhibitors.

-

Synthesis of this compound Derivatives

Objective: To synthesize novel this compound derivatives for biological evaluation.

General Protocol (Modified Schotten-Baumann Reaction):

-

A mixture of an aniline derivative (or other amine) and allyl isothiocyanate is refluxed in a suitable solvent (e.g., ethanol, tetrahydrofuran) for a specified period (e.g., 10 hours).

-

In some procedures, a catalyst such as triethylamine may be added.

-

After reflux, the reaction mixture is cooled, often in a refrigerator overnight, to allow the product to precipitate.

-

The precipitated solid is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.

-

The crude product is then purified, typically by recrystallization from a suitable solvent, to obtain the pure this compound derivative.

-

The structure of the synthesized compound is confirmed using spectroscopic methods such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.

In-Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Protocol:

-

Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to attach overnight in a humidified incubator (37°C, 5% CO₂).

-

Compound Treatment: The synthesized this compound derivatives are dissolved in a suitable solvent (e.g., DMSO) and then diluted to various concentrations with cell culture medium. The cells are then treated with these different concentrations of the compounds. Control wells receive only the solvent-containing medium.

-

Incubation: The plates are incubated for a specific period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

-

Formazan Solubilization: The plates are incubated for a few more hours, during which viable cells metabolize the MTT into purple formazan crystals. A solubilizing agent (e.g., DMSO, isopropanol) is then added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the control wells. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of cell viability against the compound concentration.

Visualizing Workflows and Pathways

The following diagrams, generated using Graphviz, illustrate the typical workflow for in-silico drug discovery of this compound compounds and a simplified representation of a signaling pathway they might inhibit.

Caption: A typical workflow for the in-silico discovery and development of novel this compound compounds.

Caption: Inhibition of the EGFR signaling pathway by an this compound derivative.

Conclusion

In-silico studies, particularly molecular docking, have proven to be invaluable in accelerating the discovery and development of this compound-based therapeutic agents. The ability to predict the binding interactions of these compounds with a wide array of biological targets has enabled the rational design of more potent and selective derivatives. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers to build upon. As computational methods continue to evolve in accuracy and sophistication, their synergy with experimental validation will undoubtedly lead to the discovery of novel this compound compounds with significant clinical potential.

References

The Role of Allylthiourea in Inhibiting Ammonia Monooxygenase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonia monooxygenase (AMO) is a crucial copper-containing membrane-bound enzyme that catalyzes the first and rate-limiting step of nitrification: the oxidation of ammonia to hydroxylamine.[1][2] This process is a cornerstone of the global nitrogen cycle, with significant implications for agriculture, wastewater treatment, and greenhouse gas emissions.[3][4] The development and understanding of specific inhibitors for AMO are paramount for controlling nitrification in various environments and for potential therapeutic applications. Allylthiourea (ATU), a well-known metal-binding agent, has been extensively studied as a potent and specific inhibitor of AMO.[5] This technical guide provides an in-depth overview of the role of this compound in inhibiting ammonia monooxygenase, detailing its mechanism of action, quantitative inhibition data, and the experimental protocols used to study this interaction.

Chemical Properties of this compound

This compound, also known as thiosinamine, is a thiourea compound with a prop-2-enyl group attached to one of the amine groups. Its chemical and physical properties are summarized below.

| Property | Value |

| Chemical Formula | C₄H₈N₂S |

| Molecular Weight | 116.19 g/mol |

| Appearance | White crystalline solid |

| Solubility | Slightly soluble in water; soluble in ethanol |

| SMILES | C=CCNCSN |

| InChI Key | HTKFORQRBXIQHD-UHFFFAOYSA-N |

Ammonia Monooxygenase: Structure and Function

Ammonia monooxygenase is a complex enzyme with high sequence homology to particulate methane monooxygenase (pMMO). While a high-resolution crystal structure of AMO is not yet available, structural models have been developed based on the known structure of pMMO. AMO is a heterotrimeric enzyme composed of three subunits: AmoA, AmoB, and AmoC. The active site is believed to be located in the AmoB subunit and contains copper ions that are essential for catalytic activity.

The enzymatic reaction catalyzed by AMO is the oxidation of ammonia to hydroxylamine, which requires molecular oxygen and a source of reducing equivalents.

NH₃ + O₂ + 2H⁺ + 2e⁻ → NH₂OH + H₂O

This initial step is followed by the oxidation of hydroxylamine to nitrite by hydroxylamine oxidoreductase (HAO).

Mechanism of Inhibition by this compound

This compound acts as a potent and specific inhibitor of ammonia monooxygenase primarily through its ability to chelate the copper ions within the enzyme's active site. This interaction is reversible and has been characterized as noncompetitive, meaning that this compound does not directly compete with the ammonia substrate for binding to the active site. Instead, it is believed to bind to a different site on the enzyme, inducing a conformational change that prevents the catalytic conversion of ammonia to hydroxylamine.

The reversible, noncompetitive nature of this compound's inhibition is a key characteristic. Its presence can protect AMO from irreversible, mechanism-based inactivators like allylsulfide. This protective effect underscores that while this compound blocks the enzyme's function, it does not permanently damage the protein, and its inhibitory effect can be reversed.

Quantitative Inhibition Data

Inhibition of Ammonia-Oxidizing Bacteria (AOB)

Studies on AOB, such as Nitrosomonas europaea, have demonstrated high sensitivity to this compound.

| Organism | This compound Concentration | % Inhibition of Ammonia Oxidation | Reference |

| Nitrosomonas europaea | 1 µM | 80% | |

| Nitrosomonas europaea | 8 - 80 µM | Selective Inhibition | |

| Nitrosomonas europaea | 86 µM | Complete Inhibition |

Inhibition of Ammonia-Oxidizing Archaea (AOA)

Ammonia-oxidizing archaea have been shown to be less sensitive to this compound compared to their bacterial counterparts, requiring higher concentrations for significant inhibition.

| Organism | This compound Concentration | % Inhibition of Ammonia Oxidation | Reference |

| Enriched marine AOA | 86 µM (10 mg/L) | 58% | |

| Enriched marine AOA | 860 µM (100 mg/L) | Near Complete Inhibition |

Other Relevant Inhibition Data

While not directly related to AMO, the following data provides context on the broader biological activity of this compound.

| Assay | IC₅₀ Value | Reference |

| Cytotoxicity against MCF-7 cell line | 5.22 mM |

Experimental Protocols

Studying the inhibition of ammonia monooxygenase by this compound involves specific assays to measure enzyme activity. The two most common methods are the measurement of oxygen uptake and the quantification of nitrite production.

Protocol 1: Measurement of AMO Activity via Oxygen Uptake

This method relies on monitoring the consumption of dissolved oxygen, a co-substrate in the AMO-catalyzed reaction, using an oxygen electrode.

Materials:

-

Clark-type oxygen electrode and chamber

-

Temperature-controlled water bath

-

Magnetic stirrer and stir bars

-

Suspension of ammonia-oxidizing bacteria (e.g., Nitrosomonas europaea)

-

Buffer solution (e.g., phosphate buffer, pH 7.5-8.0)

-

Ammonium sulfate ((NH₄)₂SO₄) solution (substrate)

-

This compound (ATU) stock solution

Procedure:

-

Cell Preparation: Harvest late-log phase cells by centrifugation and wash them with buffer to remove residual media components. Resuspend the cell pellet in fresh buffer to a desired concentration.

-

Electrode Calibration: Calibrate the oxygen electrode according to the manufacturer's instructions, typically using air-saturated buffer for 100% and a deoxygenating agent (e.g., sodium dithionite) for 0%.

-

Assay Setup: Add a defined volume of the cell suspension to the oxygen electrode chamber, which is maintained at a constant temperature (e.g., 30°C).

-

Baseline Measurement: Record the endogenous oxygen uptake rate of the cells for a few minutes before adding the substrate.

-

Substrate Addition: Initiate the reaction by adding a known concentration of ammonium sulfate to the chamber.

-

Inhibitor Addition: To determine the effect of this compound, add a specific concentration of the ATU solution to the chamber either before or after the substrate addition, depending on the experimental design.

-

Data Recording: Continuously record the decrease in dissolved oxygen concentration over time.

-

Data Analysis: Calculate the rate of oxygen uptake from the slope of the linear portion of the oxygen concentration versus time plot. The difference in rates with and without this compound indicates the level of inhibition.

Protocol 2: Measurement of AMO Activity via Nitrite Production (Griess Assay)

This colorimetric assay quantifies the amount of nitrite, the end product of ammonia oxidation in nitrifying bacteria, produced over a specific time period.

Materials:

-

Spectrophotometer or microplate reader

-

Incubator or shaking water bath

-

Suspension of ammonia-oxidizing bacteria

-

Buffer solution

-

Ammonium sulfate solution

-

This compound stock solution

-

Griess-Ilosvay Reagent:

-

Reagent A: Sulfanilic acid in acetic acid or hydrochloric acid

-

Reagent B: N-(1-naphthyl)ethylenediamine dihydrochloride in water

-

-

Nitrite standard solution (for standard curve)

Procedure:

-

Reaction Setup: In a series of reaction tubes or a microplate, combine the cell suspension, buffer, and different concentrations of this compound.

-

Initiation: Start the reaction by adding the ammonium sulfate solution to each tube/well. Include control reactions without this compound and without cells.

-

Incubation: Incubate the reactions at a constant temperature (e.g., 30°C) with shaking for a defined period (e.g., 30-60 minutes).

-

Termination: Stop the reaction by centrifuging the samples to pellet the cells and collecting the supernatant.

-

Griess Reaction: a. To a defined volume of the supernatant, add Reagent A and mix. b. Incubate for a few minutes at room temperature. c. Add Reagent B and mix. d. Allow the color to develop for 15-30 minutes at room temperature, protected from light.

-

Measurement: Measure the absorbance of the samples at approximately 540 nm.

-

Quantification: Determine the nitrite concentration in each sample by comparing the absorbance values to a standard curve prepared with known concentrations of nitrite. The inhibition is calculated by comparing the nitrite produced in the presence of this compound to the control.

Visualizations

Signaling Pathway: Ammonia Oxidation

Caption: The enzymatic pathway of ammonia oxidation to nitrite.

Experimental Workflow: Determining AMO Inhibition

Caption: A generalized workflow for assessing AMO inhibition.

Logical Relationship: Mechanism of this compound Inhibition

Caption: The mechanism of noncompetitive inhibition of AMO by this compound.

Conclusion

This compound serves as a valuable tool for researchers studying nitrification due to its specific and potent inhibition of ammonia monooxygenase. Its mechanism of action, centered on the chelation of active site copper, provides a clear model for understanding enzyme-inhibitor interactions. The differential sensitivity of bacterial and archaeal AMO to this compound also offers a method for distinguishing the contributions of these two key microbial groups to ammonia oxidation in various ecosystems. The experimental protocols detailed in this guide provide a foundation for further investigation into the kinetics and dynamics of this important inhibitory relationship, which has broad implications for environmental science, agriculture, and potentially, the development of novel therapeutic agents.

References

Allylthiourea's Impact on Soil Microbial Communities: A Technical Guide

An in-depth analysis of the effects of Allylthiourea (ATU) on soil microbial ecosystems, detailing its inhibitory mechanisms, quantitative impacts on microbial populations, and the experimental protocols for its study.

Introduction

This compound (ATU), a well-known nitrification inhibitor, plays a significant role in agricultural and environmental sciences by selectively targeting key microbial processes in the nitrogen cycle.[1][2] Its application in soil has profound effects on the composition and function of microbial communities, particularly ammonia-oxidizing microorganisms. This technical guide provides a comprehensive overview of the current scientific understanding of ATU's interactions with soil microbes, intended for researchers, scientists, and professionals in drug development and environmental science. The guide synthesizes quantitative data, details experimental methodologies, and visualizes the underlying mechanisms of action.

Mechanism of Action

This compound primarily functions as a specific inhibitor of ammonia monooxygenase (AMO), the key enzyme in the first step of nitrification—the oxidation of ammonia to nitrite. This inhibitory action is particularly potent against ammonia-oxidizing bacteria (AOB).[3][4] While it also affects ammonia-oxidizing archaea (AOA), its efficacy is markedly lower against this domain of microorganisms.[3] The differential inhibition of AOB and AOA by ATU makes it a valuable tool for dissecting the relative contributions of these two groups to nitrification in various environments. The thiourea group within the ATU molecule is understood to be the active site for its inhibitory effects.

Quantitative Effects on Microbial Communities and Processes

The application of this compound to soil initiates a cascade of changes in both the microbial community structure and the biogeochemical processes they mediate. The following tables summarize the quantitative data from various studies, highlighting the dose-dependent and organism-specific impacts of ATU.

Table 1: Inhibitory Effects of this compound on Ammonia-Oxidizing Microorganisms

| Microbial Group | Organism | Effective Concentration 50 (EC₅₀) | Key Findings | Reference |

| Ammonia-Oxidizing Bacteria (AOB) | Nitrosospira multiformis | Not specified, but significantly lower than for AOA | ATU strongly inhibits ammonia oxidation in AOB. | |

| Ammonia-Oxidizing Archaea (AOA) | Ca. Nitrososphaera viennensis | 1000 times higher than for N. multiformis | AOA are significantly less sensitive to ATU inhibition than AOB. |

Table 2: Effects of this compound on Soil Nitrification and Greenhouse Gas Emissions

| ATU Dose (% of N applied) | Nitrification Inhibition Efficiency | N₂O Emission Reduction | Key Findings | Reference |

| < 5% | No significant influence | 60.3% - 68.2% | Low doses of ATU did not inhibit overall nitrification but did reduce N₂O emissions. | |

| > 10% | Up to 14.7% | 60.3% - 68.2% | High doses of ATU showed a moderate inhibitory effect on nitrate accumulation. | |

| 10% (Compared to DCD) | 14.7% (ATU) vs. 68.6% (DCD) | 60.3% - 68.2% (ATU) vs. 93.3% (DCD) | Dicyandiamide (DCD) was a more potent nitrification and N₂O emission inhibitor than ATU in this study. |

Table 3: Impact of this compound on the Community Structure of Ammonia/Ammonium-Oxidizing Prokaryotes (AOPs) in Mangrove Sediment

| ATU Concentration | Effect on Anammox Bacteria | Effect on AOA | Effect on AOB | Reference |

| 50, 100, 500 mg L⁻¹ | Obvious effect on community structure. Slight growth inhibition starting from day 10. | Slight effect on community structure. Obvious growth inhibition from the start of the study. | Obvious effect on community structure. Growth inhibited at ≥100 mg L⁻¹ for the first 5 days. |

Experimental Protocols

The study of this compound's effects on soil microbial communities employs a range of methodologies, from laboratory microcosm incubations to molecular analyses of microbial populations.

Microcosm Incubation for Nitrification and Greenhouse Gas Emission Analysis

This protocol is designed to assess the impact of different ATU concentrations on soil nitrification and the emission of greenhouse gases like N₂O and CO₂.

-

Soil Collection and Preparation: A yellow-brown upland soil is collected, air-dried, and sieved to ensure homogeneity.

-

Experimental Setup: Microcosms are established in sealed containers. Each microcosm contains a standardized amount of the prepared soil.

-

Treatments:

-

Control (CK): No nitrogen or inhibitor added.

-

Nitrogen (N): Application of a nitrogen source (e.g., urea).

-

ATU + N: Application of nitrogen along with varying doses of ATU (e.g., 1%, 5%, 10%, 15%, 20% of the applied nitrogen).

-

DCD + N: Application of nitrogen with dicyandiamide (DCD) for comparison.

-

-

Incubation: The microcosms are incubated for a set period (e.g., 21 days) under controlled temperature and moisture conditions.

-

Gas Sampling and Analysis: The headspace of the microcosms is sampled at regular intervals to measure the concentrations of N₂O and CO₂ using gas chromatography.

-

Soil Analysis: At the end of the incubation period, soil samples are collected to determine the concentrations of inorganic nitrogen (NH₄⁺ and NO₃⁻).

-

Microbial Analysis: DNA is extracted from the soil samples for quantitative real-time PCR (qPCR) of functional genes (e.g., amoA for AOA and AOB) and 16S rRNA gene-based high-throughput sequencing to analyze changes in the microbial community structure.

Analysis of Microbial Community Structure

To understand the shifts in microbial populations in response to ATU, molecular techniques are employed.

-

DNA Extraction: Soil DNA is extracted from the experimental samples using commercially available kits.

-

Quantitative PCR (qPCR): The abundance of specific microbial groups, such as AOA and AOB, is quantified by targeting their respective amoA genes.

-

High-Throughput Sequencing: The V4 region of the 16S rRNA gene is amplified from the extracted DNA. The amplicons are then sequenced using platforms like Illumina to determine the overall bacterial and archaeal community composition and diversity.

-

Bioinformatic Analysis: The sequencing data is processed using bioinformatics pipelines (e.g., QIIME) to identify the microbial taxa present and their relative abundances. Statistical analyses are then performed to compare the microbial communities across different treatments.

Visualizations

The following diagrams illustrate the key processes and experimental workflows described in this guide.

Caption: Mechanism of this compound (ATU) inhibition on the nitrification pathway.

Caption: Workflow for a soil microcosm experiment to study ATU effects.

Conclusion

This compound is a potent and selective inhibitor of ammonia-oxidizing bacteria, with a lesser but still significant impact on ammonia-oxidizing archaea. Its application in soil ecosystems leads to measurable changes in nitrification rates, greenhouse gas emissions, and the overall structure of the microbial community. The quantitative data and experimental protocols outlined in this guide provide a framework for researchers to design and interpret studies on the environmental fate and impact of ATU. Further research is warranted to fully elucidate the long-term consequences of ATU application on soil health and the resilience of microbial ecosystems. The continued use of standardized methodologies, as detailed herein, will be crucial for building a more complete understanding of the intricate interactions between agricultural chemicals and the soil microbiome.

References

Methodological & Application

Application Notes and Protocols for Using Allylthiourea (ATU) to Inhibit Nitrification in Soil Samples

Introduction

Nitrification, the biological oxidation of ammonia to nitrite and then to nitrate, is a critical process in the global nitrogen cycle. In soil ecosystems, this process is primarily carried out by ammonia-oxidizing bacteria (AOB) and archaea (AOA). The inhibition of nitrification is a key area of research for improving nitrogen use efficiency in agriculture and mitigating the production of nitrous oxide, a potent greenhouse gas. Allylthiourea (ATU) is a widely used specific inhibitor of the first step of nitrification, the oxidation of ammonia to nitrite, by targeting the ammonia monooxygenase enzyme.[1] This document provides detailed application notes and protocols for the effective use of ATU to inhibit nitrification in soil samples for research purposes.

Mechanism of Action

This compound (N-Allylthiourea) is a specific inhibitor of autotrophic ammonia-oxidizing microorganisms.[1] It primarily targets the copper-containing active site of the ammonia monooxygenase (AMO) enzyme, which catalyzes the oxidation of ammonia to hydroxylamine. By chelating the copper ions, ATU effectively blocks the initial and rate-limiting step of nitrification.

Quantitative Data Summary

The effectiveness of ATU as a nitrification inhibitor is dependent on its concentration, soil type, and the microbial community present. The following table summarizes quantitative data from a study on a yellow-brown upland soil.

| ATU Concentration (% of N applied) | Nitrification Inhibition Efficiency (%) | N₂O Emission Reduction (%) |

| < 5% | No significant influence | 60.3% - 68.2% |

| > 10% | Up to 14.7% | 60.3% - 68.2% |

Data from a 21-day microcosm incubation study.[2][3]

Experimental Protocols

Preparation of this compound (ATU) Stock Solution

Materials:

-

This compound (ATU) powder (98% purity or higher)

-

Deionized water

-

Magnetic stirrer and stir bar

-

Volumetric flask (e.g., 500 mL)

-

Sterile filter (0.22 µm)

-

Amber glass bottle for storage

Procedure:

-

To prepare a stock solution (e.g., 2 g/L), dissolve 1 gram of 98% this compound powder in 500 mL of deionized water.[4]

-

Place the volumetric flask on a magnetic stirrer and stir until the ATU is completely dissolved.

-

Sterilize the solution by passing it through a 0.22 µm sterile filter.

-

Store the stock solution in a refrigerated, amber glass bottle. The stock solution is stable for up to 14 days when stored at 4°C.

-

Prepare fresh dilute solutions daily from the stock solution as needed for your experiments. For example, to prepare 100 mL of a specific concentration, dilute the appropriate volume of the stock solution with deionized water.

Soil Sample Preparation and Incubation

Materials:

-

Fresh soil samples, sieved (e.g., through a 2-mm sieve)

-

Incubation vessels (e.g., Mason jars, beakers, or microcosms)

-

Ammonium source (e.g., (NH₄)₂SO₄ solution)

-

ATU working solution

-

Deionized water

-

Balance

-

Incubator

Procedure:

-

Collect fresh soil samples and homogenize them by passing them through a 2-mm sieve to remove large debris and stones.

-

Determine the initial moisture content of the soil. Adjust the moisture content to a desired level (e.g., 50-60% of water-holding capacity) with deionized water and pre-incubate the soil for a period (e.g., 7 days) at a constant temperature (e.g., 25°C) to allow the microbial community to stabilize.

-

Prepare treatment groups. For each microcosm, weigh a specific amount of pre-incubated soil (e.g., 20-50 g).

-

Add the ammonium source to achieve the desired initial ammonium concentration.

-

Add the ATU working solution to the soil to achieve the target inhibitor concentrations. It is common to apply ATU at doses relative to the amount of nitrogen applied (e.g., 1%, 5%, 10%, 15%, and 20% of N applied).

-

Include control groups:

-

Control: Soil with deionized water only.

-

Nitrogen Control: Soil with the ammonium source but without ATU.

-

-

Thoroughly mix the amendments into the soil for each treatment.

-

Loosely cover the incubation vessels to allow for gas exchange while minimizing water loss.

-

Incubate the soil samples in the dark at a constant temperature (e.g., 25°C) for the desired period (e.g., 21-30 days). Monitor and maintain the soil moisture content throughout the incubation period by adding deionized water as needed.

-

Destructive sampling can be performed at various time points (e.g., day 0, 7, 14, 21) to analyze for inorganic nitrogen concentrations.

Extraction and Analysis of Inorganic Nitrogen (NH₄⁺ and NO₃⁻)

Materials:

-

Potassium chloride (KCl) solution (e.g., 2 M)

-

Shaker

-

Centrifuge and centrifuge tubes

-

Syringe filters (0.45 µm)

-

Analytical instrument for ammonium and nitrate determination (e.g., colorimetric auto-analyzer, ion chromatograph).

Procedure:

-

Extraction: At each sampling point, take a subsample of soil (e.g., 5-10 g) from each microcosm. Add a specific volume of 2 M KCl solution (e.g., a 1:5 soil-to-solution ratio).

-

Shake the soil-KCl slurry for a set period (e.g., 1 hour) at room temperature to extract the inorganic nitrogen.

-

Filtration/Centrifugation: Separate the soil from the extract by either centrifugation followed by decanting the supernatant or by filtering the slurry through a 0.45 µm syringe filter.

-

Analysis: Analyze the filtered extracts for ammonium (NH₄⁺) and nitrate (NO₃⁻) concentrations.

Important Consideration for Ammonium Analysis:

-

This compound can interfere with the indophenol blue method commonly used for colorimetric quantification of ammonium, leading to an underestimation of the measured concentration. This interference is more pronounced at higher ATU concentrations.

-

Mitigation:

-

If using a colorimetric method, it is crucial to prepare standards in the presence of the same ATU concentration as in the samples to create a specific calibration curve.

-

Alternatively, consider using analytical methods that are not susceptible to ATU interference, such as ion chromatography.

-

Calculation of Nitrification Inhibition: Nitrification inhibition can be calculated based on the difference in nitrate production between the ATU-treated samples and the nitrogen control.

Visualizations

Signaling Pathway of Nitrification Inhibition by this compound

Caption: Mechanism of nitrification inhibition by this compound (ATU).

Experimental Workflow

References

Standard Operating Procedure for Preparing Allylthiourea Stock Solutions

For Researchers, Scientists, and Drug Development Professionals

Application Note

Allylthiourea (ATU), a thiourea derivative with the chemical formula C₄H₈N₂S, is a versatile compound utilized across various scientific disciplines. Primarily, it serves as a potent and specific inhibitor of nitrification, targeting the ammonia monooxygenase enzyme in ammonia-oxidizing bacteria.[1] This inhibitory action makes it an indispensable tool in environmental science and wastewater treatment research for distinguishing between carbonaceous and nitrogenous biochemical oxygen demand. In the realm of drug development and biomedical research, ATU and its derivatives are investigated for their potential therapeutic properties, including anticancer activities.[1] For instance, ATU has demonstrated cytotoxicity against the MCF-7 breast cancer cell line.[1] Its ability to chelate metal ions, particularly copper, is central to its mechanism of action as a nitrification inhibitor and is a characteristic that is explored in various biological and chemical applications.[1]

This document provides a comprehensive guide to the preparation, storage, and handling of this compound stock solutions to ensure experimental reproducibility and laboratory safety.

Physicochemical Properties and Solubility Data

This compound is a white crystalline solid with a slight garlic-like odor. It is stable under normal laboratory conditions but is incompatible with strong oxidizing agents.

| Property | Value | References |

| Molecular Formula | C₄H₈N₂S | |

| Molecular Weight | 116.18 g/mol | |

| Melting Point | 70-78 °C | |

| Density | ~1.11 g/cm³ at 25 °C |